molecular formula C9H12F2Sn B8566264 Stannane, (2,6-difluorophenyl)trimethyl- CAS No. 55204-79-0

Stannane, (2,6-difluorophenyl)trimethyl-

Cat. No.: B8566264
CAS No.: 55204-79-0
M. Wt: 276.90 g/mol
InChI Key: PCOLNEFNQBRXIV-UHFFFAOYSA-N
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Description

"Stannane, (2,6-difluorophenyl)trimethyl-" is an organotin compound characterized by a central tin atom bonded to three methyl groups and a 2,6-difluorophenyl moiety. Organotin compounds are widely utilized in catalysis, materials science, and organic synthesis due to their unique steric and electronic properties. The 2,6-difluorophenyl group is notable for its electron-withdrawing effects and steric bulk, which influence reactivity and stability in chemical reactions .

Properties

CAS No.

55204-79-0

Molecular Formula

C9H12F2Sn

Molecular Weight

276.90 g/mol

IUPAC Name

(2,6-difluorophenyl)-trimethylstannane

InChI

InChI=1S/C6H3F2.3CH3.Sn/c7-5-2-1-3-6(8)4-5;;;;/h1-3H;3*1H3;

InChI Key

PCOLNEFNQBRXIV-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C(C=CC=C1F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "Stannane, (2,6-difluorophenyl)trimethyl-", a comparative analysis with structurally related organotin compounds is presented below. Key differences in substituents, steric effects, electronic properties, and applications are highlighted.

Table 1: Comparison of Organotin Compounds with Aromatic Substituents

Compound Name Substituents on Aromatic Ring Tin-Bound Groups Molecular Formula Key Properties/Applications Evidence Source
Stannane, (2,6-difluorophenyl)trimethyl- 2,6-difluorophenyl Trimethyl C₉H₁₂F₂Sn* High steric bulk; potential for catalysis or materials science
Tributyl(2,6-difluorophenyl)stannane 2,6-difluorophenyl Tributyl C₁₈H₂₉F₂Sn Category B6 (exact use unspecified); higher molecular weight (435.15 g/mol inferred)
Tributyl[4-(trifluoromethyl)phenyl]stannane 4-trifluoromethylphenyl Tributyl C₁₉H₃₁F₃Sn Strong electron-withdrawing substituent; used in cross-coupling reactions
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine 2,6-difluorophenyl N/A (non-tin) C₈H₅F₂N₃S Semiconductor applications; crystallographic data available

Notes on Comparison:

Steric Effects :

  • The trimethyl groups in "Stannane, (2,6-difluorophenyl)trimethyl-" confer moderate steric hindrance compared to the bulkier tributyl groups in analogs like Tributyl(2,6-difluorophenyl)stannane. This difference impacts reactivity in catalytic systems, where larger substituents may hinder substrate access to the tin center .
  • The 2,6-difluorophenyl group itself contributes steric shielding, as evidenced by its role in enantioselective catalysts, where it minimizes electronic interference while providing spatial control .

Electronic Effects :

  • Fluorine substituents on the aromatic ring enhance electron-withdrawing properties, stabilizing intermediates in catalytic cycles. However, the 2,6-difluorophenyl group is less electron-deficient than the 4-trifluoromethylphenyl group in Tributyl[4-(trifluoromethyl)phenyl]stannane, which may reduce oxidative stability but improve compatibility with electron-rich substrates .

Applications: While lead-free perovskites with 2,6-difluorophenyl spacers (e.g., [4-(azaniumylmethyl)-2,6-difluorophenyl]methanaminium EuI4) exhibit wide band gaps (3.80–4.47 eV), organotin derivatives like the target compound may find use in semiconductor precursors or optoelectronic materials, albeit with trade-offs in conductivity compared to lead-containing analogs . Tributyltin analogs are more commonly reported in cross-coupling reactions, whereas trimethyltin compounds may offer advantages in volatility or solubility for specific synthetic pathways .

Stability and Toxicity: Fluorinated aromatic groups generally improve metabolic and thermal stability, as seen in pharmaceuticals and perovskites .

Preparation Methods

Generation of Arylmetallic Intermediates

The 2,6-difluorophenyl group is converted into a reactive organometallic species prior to tin incorporation. Direct lithiation of 2,6-difluorobromobenzene using lithium-halogen exchange (e.g., n-butyllithium) at low temperatures (-78°C) in tetrahydrofuran (THF) produces 2,6-difluorophenyllithium. This intermediate is highly reactive and requires immediate quenching with trimethyltin chloride (Me₃SnCl) to form the desired stannane.

Representative Reaction:

2,6-F2C6H3Br+2Li2,6-F2C6H3Li+LiBr\text{2,6-F}2\text{C}6\text{H}3\text{Br} + 2 \text{Li} \rightarrow \text{2,6-F}2\text{C}6\text{H}3\text{Li} + \text{LiBr}
2,6-F2C6H3Li+Me3SnCl2,6-F2C6H3SnMe3+LiCl\text{2,6-F}2\text{C}6\text{H}3\text{Li} + \text{Me}3\text{SnCl} \rightarrow \text{2,6-F}2\text{C}6\text{H}3\text{SnMe}3 + \text{LiCl}

Palladium-Catalyzed Coupling

Alternative routes employ palladium catalysts to mediate the coupling of stannyl reagents with aryl halides. For instance, the Stille coupling precursor can be synthesized via the reaction of 2,6-difluorophenylmagnesium bromide with trimethylstannyl chloride in the presence of [Pd(PPh₃)₄], enhancing yield and selectivity.

Optimization of Reaction Conditions

Critical parameters influencing the synthesis include:

ParameterOptimal RangeImpact on Yield
Temperature-78°C to 25°CPrevents Li degradation
SolventTHF, Et₂OStabilizes intermediates
Catalyst Loading0.5–5 mol% PdBalances cost and efficiency
Reaction Time1–24 hoursEnsures completion

Prolonged reaction times at elevated temperatures risk proto-destannylation, necessitating meticulous monitoring.

Purification and Characterization

Crude (2,6-difluorophenyl)trimethylstannane is purified via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate). Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • ¹H NMR : Singlets for SnMe₃ (~0.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).

  • ¹⁹F NMR : Doublets for ortho-fluorines (δ -110 to -115 ppm).
    Mass spectrometry (EI-MS) typically exhibits a molecular ion peak at m/z 292 (M⁺).

Challenges and Mitigation Strategies

  • Fluorine Sensitivity : Anhydrous conditions prevent hydrolysis of intermediates.

  • Tin Toxicity : Closed systems and PPE are mandatory during handling.

  • Byproduct Formation : Excess Me₃SnCl (1.2 equiv) suppresses diaryltin species .

Q & A

Q. What mechanistic insights can be gained from studying hydrolysis pathways of this stannane?

  • Methodological Answer : Hydrolysis kinetics (pH-dependent) reveal Sn-O bond formation. Use <sup>19</sup>F-NMR to track fluorine displacement and LC-MS to identify intermediates. Compare with DFT-predicted transition states to elucidate nucleophilic attack mechanisms .

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